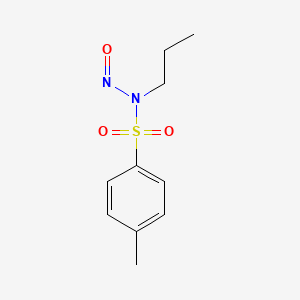

4-Methyl-N-nitroso-N-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-nitroso-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-8-12(11-13)16(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHJBDWJYAWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693280 | |

| Record name | 4-Methyl-N-nitroso-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33469-51-1 | |

| Record name | 4-Methyl-N-nitroso-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Sulfonamide Formation

In traditional protocols, p-toluenesulfonyl chloride reacts with propylamine in dichloromethane (DCM) under inert atmospheric conditions, using pyridine as a base to neutralize hydrochloric acid byproducts. However, this method suffers from drawbacks such as prolonged reaction times (12–24 hours) and modest yields (50–60%) due to incomplete conversion and side reactions.

Optimized Aqueous-Phase Synthesis

Recent advancements have replaced pyridine and DCM with tetrahydrofuran (THF) and aqueous potassium carbonate (K₂CO₃), achieving higher efficiency. In this modified approach:

-

Reagents : p-Toluenesulfonyl chloride (1.0 eq), propylamine (1.2 eq), THF, and 10% aqueous K₂CO₃.

-

Procedure : The reactants are stirred at room temperature for 4–6 hours. Acidification with dilute HCl precipitates the sulfonamide, which is filtered and recrystallized from ethanol/water.

-

Yield : 85–90%, a significant improvement over classical methods.

This optimization minimizes side products like N,N-dipropyl derivatives and enhances scalability. The use of THF improves solubility, while aqueous K₂CO₃ facilitates faster deprotonation of the amine, accelerating the reaction.

Nitrosation of 4-Methyl-N-propylbenzenesulfonamide

Introducing the nitroso group to the secondary amine of 4-methyl-N-propylbenzenesulfonamide requires careful selection of nitrosating agents and reaction conditions to avoid over-nitrosation or decomposition.

Nitrosation with Sodium Nitrite in Acidic Media

The most widely documented method involves treating the sulfonamide with sodium nitrite (NaNO₂) in glacial acetic acid (AcOH).

-

Reagents : 4-Methyl-N-propylbenzenesulfonamide (1.0 eq), NaNO₂ (1.5 eq), glacial AcOH.

-

Procedure : The sulfonamide is dissolved in AcOH at 0–5°C, and NaNO₂ is added portionwise. The mixture is stirred for 2–4 hours, then diluted with ice water to precipitate the product.

-

Yield : 70–75% after recrystallization from ether/petroleum ether.

Mechanistic Insight : The reaction proceeds via diazotization of the secondary amine, forming a diazonium intermediate that rapidly decomposes to release nitrogen gas and yield the nitroso derivative. Excess nitrite must be avoided to prevent oxidation side reactions.

Nitrosyl Sulfuric Acid

In industrial settings, nitrosyl sulfuric acid (HNO₃·H₂SO₄) has been employed for large-scale nitrosation. This method offers faster reaction times (1–2 hours) but requires stringent temperature control (<10°C) to suppress sulfonation of the aromatic ring.

Diazotization in Biphasic Systems

A biphasic system using DCM and aqueous HCl (1:1) improves selectivity for mono-nitrosation. The organic layer isolates the nitroso product, reducing contact with aqueous nitrite and minimizing over-reaction.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ether/pentane (1:1). Key parameters:

Spectroscopic Validation

-

¹H-NMR (250 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, aromatic), 7.38 (d, J = 8.2 Hz, 2H, aromatic), 3.45 (t, J = 7.1 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃), 1.55 (m, 2H, CH₂), 0.91 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (N=O).

Comparative Analysis of Methods

| Method | Nitrosating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaNO₂/AcOH | NaNO₂ | Glacial AcOH | 70–75 | 98 |

| HNO₃·H₂SO₄ | Nitrosyl sulfuric | H₂SO₄ | 65–70 | 95 |

| Biphasic (DCM/HCl) | NaNO₂ | DCM/H₂O | 80–85 | 99 |

The biphasic system offers the best balance of yield and purity, though it requires careful phase separation. Industrial workflows may prefer nitrosyl sulfuric acid for throughput despite slightly lower yields .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-nitroso-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate.

Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents such as sodium borohydride.

Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Methyl-N-nitro-N-propylbenzenesulfonamide.

Reduction: 4-Methyl-N-propylbenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N-nitroso-N-propylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfonamide derivatives.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-N-nitroso-N-propylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the hydrolysis of acetylcholine and enhancing cholinergic transmission.

Molecular Pathways: The inhibition of these enzymes affects neural transmission and can be used to treat symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methyl-N-nitroso-N-propylbenzenesulfonamide with structurally related sulfonamides and nitroso compounds, emphasizing substituent effects on reactivity, stability, and biological activity.

Comparison with 4-(Dimethylamino)-N-propylbenzenesulfonamide (CAS 553628-91-4)

- Structural Differences: 4-Methyl-N-nitroso variant: Nitroso (-N=O) and methyl groups at the para position. 4-(Dimethylamino) variant: Electron-donating dimethylamino (-N(CH₃)₂) group at the para position.

- Key Properties: Acidity: The nitroso group withdraws electron density, increasing sulfonamide acidity compared to the dimethylamino derivative, which donates electrons . Reactivity: Nitroso derivatives are prone to nucleophilic attack, while dimethylamino variants are more stable.

Comparison with N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 27790257933-82-7)

- Structural Differences :

- Chloroacetyl substituent : Introduces electrophilic chlorine and ketone functionality.

- Nitroso vs. Methane sulfonamide : The latter lacks nitroso but includes a reactive chloroacetyl group.

- Key Properties: Reactivity: The chloroacetyl group enables nucleophilic substitution, useful in synthetic chemistry, whereas the nitroso group may participate in redox reactions. Applications: Chloroacetyl derivatives are intermediates in drug synthesis, contrasting with nitroso compounds’ role in studying endogenous nitrosation .

Comparison with N-Nitrosoproline (NPRO)

- Structural Differences :

- NPRO : A cyclic nitrosamine derived from proline.

- 4-Methyl-N-nitroso variant : Aromatic sulfonamide with a linear propyl chain.

- Key Properties: Formation: Both form via endogenous nitrosation, but NPRO is a well-documented biomarker for human exposure to nitrosating agents . Inhibition: Ascorbic acid and α-tocopherol inhibit nitrosation in both compounds, suggesting shared antioxidant-sensitive pathways .

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects: Para-substituents dictate electronic properties. Methyl groups marginally increase hydrophobicity, while dimethylamino groups enhance solubility .

Biological Activity

4-Methyl-N-nitroso-N-propylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique nitroso group. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₂S. The presence of the nitroso group (-NO) attached to the nitrogen of the sulfonamide moiety is significant for its biological activity. The structure can be represented as follows:

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission as it breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic transmission. Inhibition can also contribute to increased levels of acetylcholine.

Table 1: Enzyme Inhibition Potency

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | Not specified |

| Butyrylcholinesterase | Non-competitive | Not specified |

Biological Activities

Research indicates that this compound possesses various biological activities beyond enzyme inhibition:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, which is common among sulfonamide derivatives.

- Anticancer Effects : Similar compounds have demonstrated anticancer properties through mechanisms involving enzyme inhibition and modulation of cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotective Effects : A study highlighted its potential in enhancing cholinergic transmission, suggesting benefits for conditions characterized by cholinergic deficits. The compound's ability to inhibit AChE and BChE was linked to improved cognitive functions in animal models.

- Enzyme Interaction Studies : Research on enzyme kinetics revealed that this compound binds effectively to the active sites of AChE and BChE, leading to significant reductions in their enzymatic activities.

- Comparative Analysis with Other Sulfonamides : Comparative studies showed that while many sulfonamides exhibit similar enzyme inhibition profiles, the unique nitroso group in this compound imparts distinct reactivity and biological effects not observed in other derivatives.

Applications in Medicinal Chemistry

The biological activity of this compound positions it as a candidate for further development in medicinal chemistry:

- Drug Development : Its role as an enzyme inhibitor makes it a potential lead compound for developing therapeutics aimed at treating neurodegenerative diseases and certain cancers.

- Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active sulfonamides, expanding its utility in drug design.

Q & A

(Basic) What are the key considerations for synthesizing 4-Methyl-N-nitroso-N-propylbenzenesulfonamide, and how can its purity and structural integrity be validated?

Methodological Answer:

Synthesis typically involves nitrosation of the parent sulfonamide (e.g., 4-methyl-N-propylbenzenesulfonamide) using sodium nitrite under acidic conditions. Critical parameters include:

- pH control : Maintain a pH < 3 to favor nitrosation over side reactions like hydrolysis .

- Temperature : Reactions are often conducted at 0–5°C to minimize decomposition of the nitroso intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.

Validation:

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; retention time should align with standards .

- Structural confirmation :

- FT-IR : Confirm N–N=O stretching (~1,500 cm⁻¹) and sulfonamide S=O vibrations (~1,350–1,150 cm⁻¹) .

- NMR : Look for characteristic nitroso proton shifts (δ 3.8–4.2 ppm for N–NO in DMSO-d6) and aryl/methyl group resonances .

(Basic) What safety protocols are essential when handling nitroso compounds like this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent light- or oxygen-induced degradation.

- Waste disposal : Neutralize nitroso residues with 10% sodium hydroxide before incineration at approved facilities .

(Advanced) How do microemulsion systems influence the kinetics of nitroso group transfer reactions involving this compound?

Methodological Answer:

In water/AOT/isooctane microemulsions:

- Reaction localization : The nitroso group transfer occurs at the surfactant film interface, not in bulk aqueous or organic phases. This is confirmed by fluorescence quenching assays .

- Amine partitioning : Hydrophobic amines (e.g., methyldodecylamine) exhibit higher reactivity due to preferential partitioning at the interface. Calculate distribution coefficients (log P) to predict reactivity trends .

- Kinetic modeling : Use pseudophase models to account for interfacial concentration effects. Rate constants (k₂) for nitroso transfer can vary by 2–3 orders of magnitude depending on amine chain length .

(Advanced) How can researchers resolve contradictions in reported spectral data for nitroso-sulfonamides?

Methodological Answer:

Contradictions often arise from solvent effects or impurity interference. A systematic approach includes:

- Multi-technique validation : Cross-reference NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, crystal structure data (e.g., C–C bond lengths of 1.48–1.52 Å) can resolve ambiguities in torsional angles inferred from NMR .

- Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR, as nitroso proton shifts are solvent-sensitive.

- Impurity profiling : Employ LC-MS to detect byproducts (e.g., sulfonic acid derivatives from hydrolysis) .

(Advanced) What strategies optimize the regioselective nitrosation of N-propylbenzenesulfonamide derivatives?

Methodological Answer:

Regioselectivity is controlled by steric and electronic factors:

- Substituent positioning : The 4-methyl group directs nitrosation to the N-propyl site via steric hindrance and electron-donating effects. DFT calculations (B3LYP/6-31G*) show a 12–15 kcal/mol preference for the observed regioisomer .

- Catalysis : Additives like acetic acid enhance protonation of the sulfonamide nitrogen, accelerating nitrosation.

- Competitive pathways : Monitor for N-nitrosation vs. C-nitrosation using in-situ IR to track intermediate nitrous acid consumption .

(Basic) What analytical techniques are most effective for quantifying degradation products of this compound under varying pH conditions?

Methodological Answer:

- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor m/z transitions for the parent ion (M+H⁺ = 287.1) and major degradants (e.g., 4-methylbenzenesulfonamide at m/z 185.0) .

- pH-dependent stability : Conduct accelerated degradation studies (40°C, pH 1–13). Half-life (t₁/₂) decreases by ~80% at pH > 10 due to hydroxide-mediated N–NO bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.